molecular formula C13H14O7 B6350756 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid CAS No. 1370606-52-2

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid

Cat. No.: B6350756
CAS No.: 1370606-52-2
M. Wt: 282.25 g/mol
InChI Key: LHNXDXKWKKEONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of methoxy groups and a dioxopropan-2-yl moiety attached to a benzoic acid core

Preparation Methods

The synthesis of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the esterification of 5-methoxybenzoic acid with 1,3-dimethoxy-1,3-dioxopropane under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like hydroxide ions or amines replace the methoxy groups, forming new derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the ester bond, yielding 5-methoxybenzoic acid and 1,3-dimethoxy-1,3-dioxopropane.

Scientific Research Applications

2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid has been explored for various scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For instance, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation and pain. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

When compared to similar compounds, 2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid stands out due to its unique structural features and reactivity. Similar compounds include:

    2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-4-nitrobenzoic acid: Differing by the presence of a nitro group instead of a methoxy group, this compound exhibits different reactivity and applications.

    5-Methoxy-2-(1,3-dioxopropan-2-yl)benzoic acid: Lacking the dimethoxy groups, this compound has distinct chemical properties and uses.

    2-(1,3-Dimethoxy-1,3-dioxopropan-2-yl)-3-methoxybenzoic acid:

Properties

IUPAC Name

2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O7/c1-18-7-4-5-8(9(6-7)11(14)15)10(12(16)19-2)13(17)20-3/h4-6,10H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNXDXKWKKEONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C(=O)OC)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.